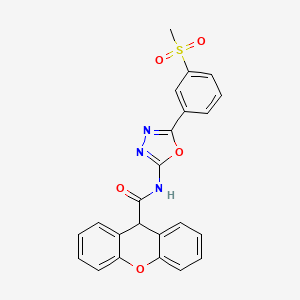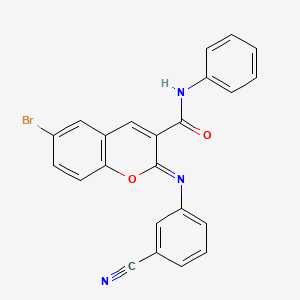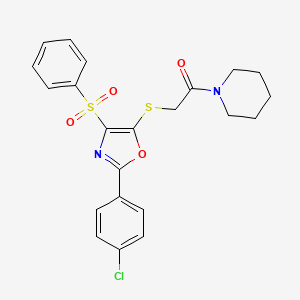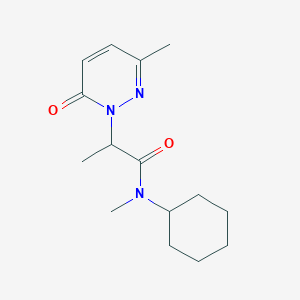![molecular formula C16H19N3O3S B2511318 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine CAS No. 2380035-05-0](/img/structure/B2511318.png)
2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine is a chemical compound that is widely used in scientific research. It is a pyrimidine derivative that has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine is not fully understood. However, it has been found to interact with a range of proteins and enzymes in the body. It has been found to inhibit the activity of the dopamine transporter and sodium channel. It has also been found to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine are varied. It has been found to have an effect on the dopamine transporter, which can lead to changes in dopamine levels in the brain. It has also been found to have an effect on the sodium channel, which can lead to changes in the electrical activity of cells. Additionally, it has been found to inhibit the activity of certain enzymes involved in cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine in lab experiments are that it is a well-established compound with a known synthesis method. It has also been found to have a range of biochemical and physiological effects, making it useful in a wide range of research applications. The limitations of using 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine in lab experiments are that its mechanism of action is not fully understood, and it may have off-target effects.
Direcciones Futuras
There are several future directions for research involving 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine. One area of research is in the development of new cancer treatments. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, making it a potential target for new cancer drugs. Another area of research is in the development of new treatments for neurological disorders. Its effect on the dopamine transporter makes it a potential target for new treatments for disorders such as Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects.
Conclusion:
In conclusion, 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine is a chemical compound that has a range of biochemical and physiological effects. Its synthesis method is well established, and it is widely used in scientific research. It has been found to have potential applications in the development of new cancer treatments and treatments for neurological disorders. Further research is needed to fully understand its mechanism of action and potential off-target effects.
Métodos De Síntesis
The synthesis of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine involves the reaction of 4-(4-fluorophenyl)piperidine with 2-chloro-6-methoxypyrimidine in the presence of a base. The resulting product is then treated with benzenesulfonyl chloride to give the final compound. The synthesis method has been well established and is widely used in research labs.
Aplicaciones Científicas De Investigación
2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine has been used in a wide range of scientific research applications. It has been found to have anticancer properties and has been used in cancer research. It has also been used in neuroscience research as it has been found to have an effect on the dopamine transporter. Additionally, it has been used in cardiovascular research as it has been found to have an effect on the sodium channel.
Propiedades
IUPAC Name |
2-[[1-(benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-23(21,15-5-2-1-3-6-15)19-11-7-14(8-12-19)13-22-16-17-9-4-10-18-16/h1-6,9-10,14H,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWFWJIISJGAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Benzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2511238.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)


![(3-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511243.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2511250.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2511253.png)
![6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2511254.png)
